molecular formula C16H21N5 B2359967 N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine CAS No. 1706441-77-1

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine

Cat. No.: B2359967
CAS No.: 1706441-77-1
M. Wt: 283.379
InChI Key: RXNZBTOLGOGQMD-UHFFFAOYSA-N
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Description

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is a heterocyclic compound that contains both pyrimidine and benzene rings

Mechanism of Action

Target of Action

The primary targets of this compound are tyrosine kinases , specifically the Bcr-Abl tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and differentiation, and their dysregulation is implicated in several types of cancers .

Mode of Action

The compound interacts with its targets by binding to the inactive form of the Abelson tyrosine kinase domain , which is characteristic of the Bcr-Abl gene . This binding is facilitated through numerous hydrogen bonds , hydrophobic C–H…π , and π…π interactions .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting the activity of Bcr-Abl tyrosine kinases, it can disrupt the signaling pathways that promote cancer cell proliferation and survival . The downstream effects of this disruption can include cell cycle arrest and apoptosis, leading to a reduction in tumor growth .

Pharmacokinetics

As a tyrosine kinase inhibitor, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the bile and urine .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of cancer cell signaling pathways, and induction of cell cycle arrest and apoptosis . These effects can lead to a reduction in tumor growth and potentially contribute to the treatment of cancers associated with Bcr-Abl tyrosine kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine typically involves multiple steps. One common method involves the reaction of 4-methyl-6-(piperidin-1-yl)pyrimidine with benzene-1,4-diamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.

Properties

IUPAC Name

4-N-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-12-11-15(21-9-3-2-4-10-21)20-16(18-12)19-14-7-5-13(17)6-8-14/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNZBTOLGOGQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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